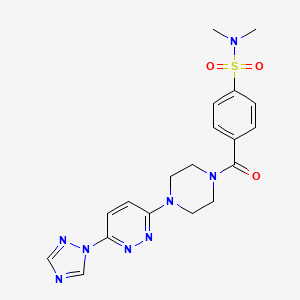![molecular formula C17H18N6O B2731835 6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415603-41-5](/img/structure/B2731835.png)
6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
Research highlights the synthesis of novel pyridine and fused pyridine derivatives, including compounds structurally related to the specified chemical. These compounds have been prepared through various chemical reactions, showcasing the versatility and potential for creating a wide array of derivatives for different scientific applications. Notably, some of these derivatives have been subjected to in silico molecular docking screenings, indicating their potential interaction with target proteins, suggesting applications in drug discovery and molecular biology (Flefel et al., 2018).
Antioxidant and Antimicrobial Activities
Another study synthesized a series of derivatives and evaluated them for antioxidant and antimicrobial activities. The findings suggest that specific derivatives exhibit significant antioxidant activity, while others show promising antimicrobial properties against various pathogens. This underscores the compound's potential utility in developing new antimicrobial agents and antioxidants (Bassyouni et al., 2012).
Corrosion Inhibition
The corrosion inhibition effects of aryl pyrazolo pyridine derivatives on metals in acidic environments have been studied, revealing that these compounds can offer significant protection against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical. The electrochemical and computational studies provide insights into the mechanism of action, indicating the practical applications of these derivatives in corrosion inhibition (Sudheer & Quraishi, 2015).
Synthesis of Fused Heterocyclic Compounds
Another area of application involves the synthesis of novel fused heterocyclic compounds, which are valuable in various fields, including organic electronics and photonics. Such compounds have been synthesized using the precursor compounds, illustrating the chemical's utility in creating complex heterocyclic systems that could have applications in materials science and engineering (Aly, 2006).
properties
IUPAC Name |
6-[5-(3-methylimidazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-21-11-19-6-15(21)17(24)23-9-13-7-22(8-14(13)10-23)16-3-2-12(4-18)5-20-16/h2-3,5-6,11,13-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZDPDPDPBSRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2731752.png)

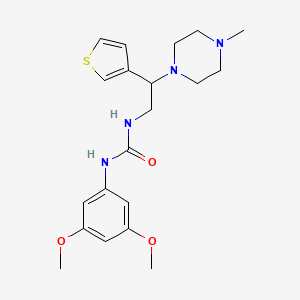
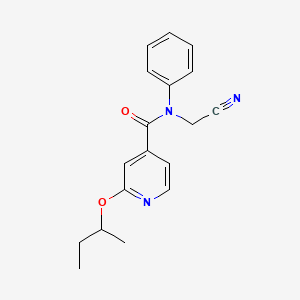

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2731761.png)
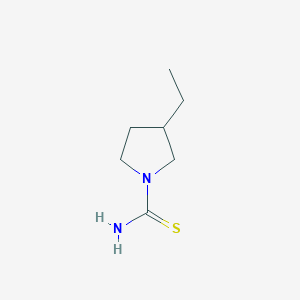
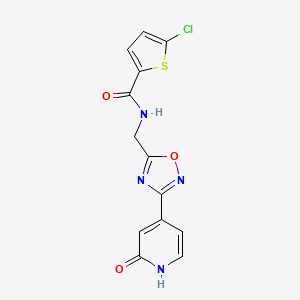

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2731769.png)
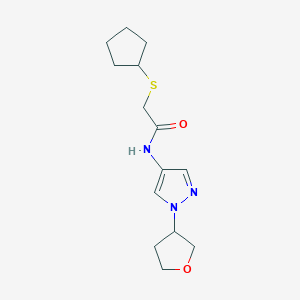
![N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine](/img/structure/B2731772.png)
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)
